3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic compound used primarily in scientific research. It is a labeled version of droxidopa, which is a precursor to norepinephrine, a neurotransmitter involved in various physiological processes. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in metabolic studies and other research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and subsequent deprotection and purification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Nucleophilic substitution reactions at the benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
Aplicaciones Científicas De Investigación
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a reference compound in isotopic labeling studies.
Biology: Employed in metabolic pathway analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The compound exerts its effects by acting as a precursor to norepinephrine. It undergoes enzymatic conversion to norepinephrine, which then interacts with adrenergic receptors to modulate physiological responses. The isotopic labels allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
Droxidopa: The unlabeled version of the compound.
L-threo-3,4-Dihydroxyphenylserine: Another precursor to norepinephrine.
3,4-Di-O-benzyl DL-threo-Droxidopa: The non-isotopically labeled version.
Uniqueness
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is unique due to its isotopic labels, which make it particularly valuable for research applications involving metabolic tracing and pathway analysis. This distinguishes it from other similar compounds that lack these labels.
Actividad Biológica
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic compound that serves as a prodrug for norepinephrine, a critical neurotransmitter involved in the regulation of blood pressure and autonomic functions. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like neurogenic orthostatic hypotension (nOH).
The primary mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa involves its conversion to norepinephrine through the enzyme dopa decarboxylase. This conversion allows the compound to cross the blood-brain barrier effectively, enhancing norepinephrine levels in the central nervous system and peripheral circulation. The resultant increase in norepinephrine leads to improved vascular resistance and blood pressure regulation.
Clinical Trials and Findings
-
Neurogenic Orthostatic Hypotension :
- A study involving patients with nOH demonstrated that treatment with droxidopa significantly improved systolic and diastolic blood pressure compared to placebo. The increase in upright systolic blood pressure was noted to be statistically significant (11.5 ± 20.5 mmHg vs 4.8 ± 21.0 mmHg for placebo; P<0.001) .
- Improvements were also observed in various symptom scores associated with nOH, including dizziness and fatigue .
-
Dose-Response Relationship :
- An open-label trial assessed the effects of escalating doses of droxidopa (100 mg, 200 mg, and 400 mg) on seated blood pressure in individuals with spinal cord injury (SCI). The highest dose (400 mg) maintained elevated seated blood pressure for up to three hours without significant adverse effects .
- Quality of Life Assessments :
Case Study: Patient with Severe Autonomic Dysfunction
A patient suffering from severe autonomic dysfunction due to multiple system atrophy was treated with droxidopa. The patient exhibited marked improvements in standing blood pressure and a reduction in episodes of lightheadedness after initiating treatment. The plasma norepinephrine levels increased significantly post-treatment, correlating with symptomatic relief.
Safety Profile
Overall, droxidopa has been reported to be well-tolerated among study populations, with low incidence rates of adverse events such as supine hypertension (≤7.9% vs ≤4.6% for placebo) . Commonly reported side effects include headache and nausea, but these were generally mild.
Data Summary
Study | Population | Dosage | Outcome Measures | Results |
---|---|---|---|---|
Study 1 | Patients with nOH | Variable | Blood Pressure, Symptom Scores | Significant increase in SBP/DBP; improved quality of life |
Study 2 | SCI Patients | 100-400 mg | Seated BP Response | Elevated BP maintained for up to 3 hours |
Integrated Analysis | Various nOH patients | Variable | Composite Symptom Scores | Significant reductions across multiple symptoms |
Propiedades
IUPAC Name |
(2R,3R)-2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-BOIBLEOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.